

The chemical structure and properties of RK-701

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Compound of Interest

Compound Name: *RK-701*

Cat. No.: *B11932620*

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An In-depth Technical Guide on the Chemical Structure and Properties of **RK-701**

Introduction

RK-701 is a potent and highly selective, small-molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] As a reversible and substrate-competitive inhibitor, **RK-701** has demonstrated significant potential in therapeutic applications, particularly in the treatment of sickle cell disease (SCD) through the induction of fetal hemoglobin (HbF) expression.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular and cellular pharmacology of **RK-701**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

RK-701, with the IUPAC name (S)-N-(1-((4-cyanophenyl)amino)-4-cyclopropyl-1-oxobutan-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide, is a structurally distinct compound identified through high-throughput screening and subsequent optimization.[3][4] The molecule possesses a chiral center, with the (S)-enantiomer being the biologically active form.[3]

Table 1: Chemical Identifiers and Properties of **RK-701**

Identifier/Property	Value	Reference
IUPAC Name	(S)-N-(1-((4-cyanophenyl)amino)-4-cyclopropyl-1-oxobutan-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide	[4]
CAS Number	2648855-18-7	[4][5]
Molecular Formula	C ₂₆ H ₃₀ N ₄ O ₃	[4][6]
Molecular Weight	446.55 g/mol	[4][6]
Exact Mass	446.2318 g/mol	[4]
SMILES	<chem>CC1=C(C(=O)N--INVALID-LINK--C(=O)NC3=CC=C(C=C3)C#N)NC2=C1C(=O)CC(C2)(C)C</chem>	[5]
InChI Key	OWORSODZTADOQX-IBGZPJMESA-N	[4]

Table 2: Physicochemical Properties of **RK-701**

Property	Value	Reference
Appearance	Solid	[1]
Solubility	DMSO: 89 mg/mL (199.31 mM)	[2]
Storage Conditions	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.	[1]

Note: Detailed experimental data on properties such as melting point, pKa, and comprehensive spectral analyses (NMR, Mass Spectrometry) are not readily available in the public domain but may be obtainable from commercial suppliers.

Biological and Pharmacological Properties

RK-701 is a potent inhibitor of G9a and GLP with IC₅₀ values of 23-27 nM and 53 nM, respectively.[2] It exhibits high selectivity, with over 1000-fold greater inhibition of G9a and GLP compared to other methyltransferases.[1] A key pharmacological feature of **RK-701** is its low toxicity and lack of genotoxicity, which distinguishes it from other G9a inhibitors.[3]

Table 3: In Vitro and In Vivo Activity of **RK-701**

Activity Metric	Cell Line/Model	Concentration/ Dose	Result	Reference
G9a Inhibition (IC ₅₀)	In vitro assay	23-27 nM	Potent inhibition of G9a enzymatic activity.	[2]
GLP Inhibition (IC ₅₀)	In vitro assay	53 nM	Potent inhibition of GLP enzymatic activity.	[2]
γ-globin mRNA Upregulation	HUDEP-2 cells	0.01-3 μM (4 days)	Dose-dependent increase in γ-globin mRNA levels without affecting cell viability.	[7]
HbF-expressing Cells	CD34 ⁺ cells	Dose-dependent	Increased percentage of HbF-expressing cells.	[3]
H3K9me2 Downregulation	HUDEP-2 cells	1 μM (4 days)	Significant reduction in cellular H3K9me2 levels.	[3]
In vivo γ-globin Induction	Mouse model	20 mg/kg and 50 mg/kg (i.p. for 5 weeks)	Selective increase in mouse embryonic εY-globin and significant downregulation of H3K9me2 in peripheral blood	[7]

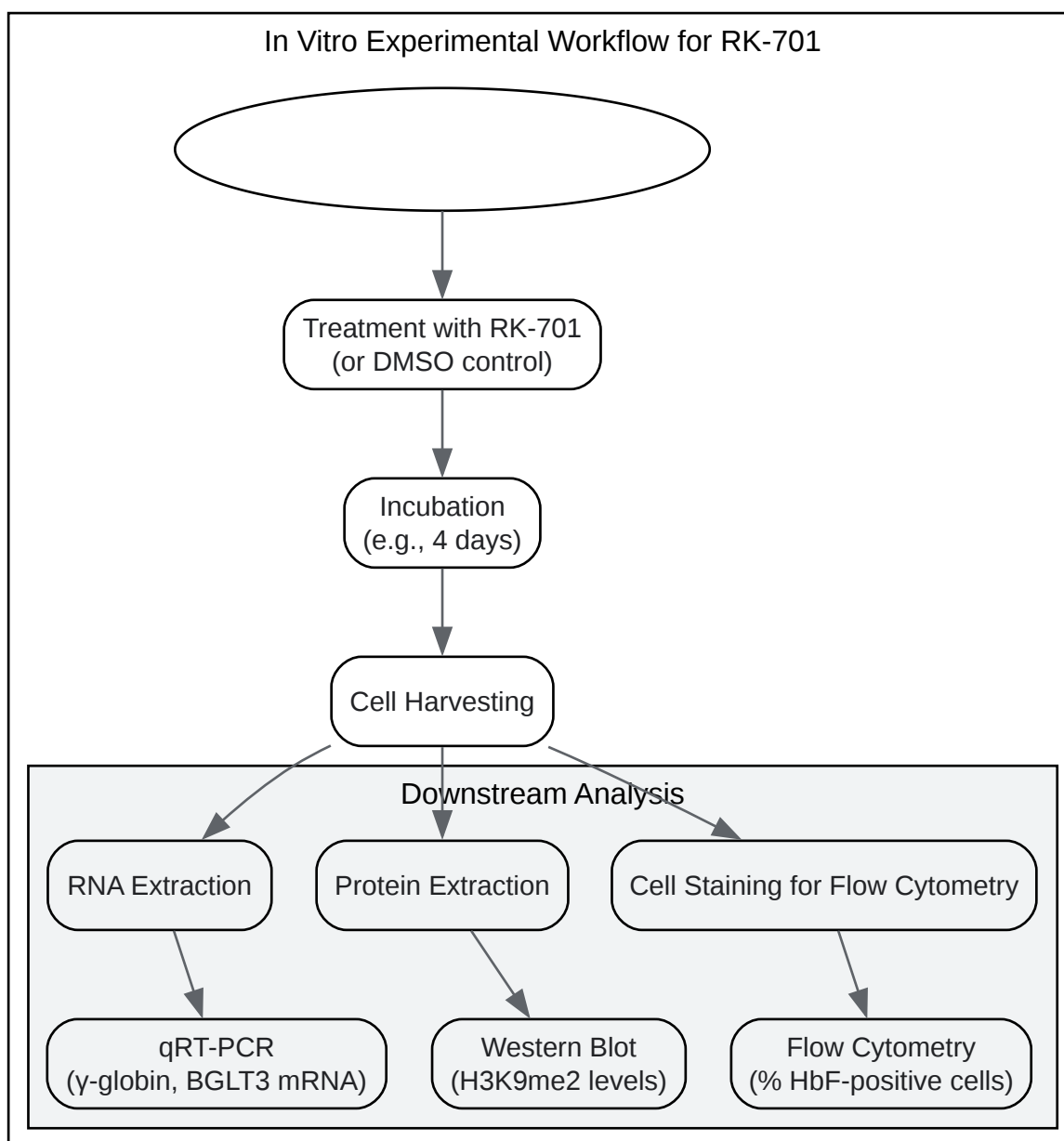
cells with low
toxicity.

Genotoxicity (Ames Test)	S. typhimurium	Not specified	No mutagenicity observed.	[3]
Genotoxicity (Micronucleus Test)	Rat	Up to 100 mg/kg (oral, 2 weeks)	No formation of micronuclei in bone marrow cells.	[3]

Mechanism of Action: G9a/GLP Inhibition and Fetal Globin Induction

RK-701 exerts its therapeutic effect by inhibiting the catalytic activity of the G9a/GLP complex, which is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.[8] In the context of globin gene regulation, G9a/GLP-mediated H3K9me2 plays a role in silencing the expression of fetal γ -globin in adult erythroid cells.

The inhibition of G9a/GLP by **RK-701** leads to a reduction of H3K9me2 levels at the β -globin locus.[3] This epigenetic modification is a critical step in the reactivation of γ -globin expression. A key downstream effector in this pathway is the long non-coding RNA, BGLT3.[3] **RK-701** treatment upregulates the expression of BGLT3.[3] BGLT3, in turn, is essential for the induction of γ -globin, acting as a universal mediator for chemically induced fetal globin gene expression. [3] The proposed mechanism involves **RK-701** inhibiting the recruitment of major γ -globin repressors, which are in complex with G9a, to the BGLT3 gene locus.[3]



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